(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
- A study by Ravinaik et al. (2021) explored derivatives of oxadiazole, similar in structure to the compound , demonstrating significant anticancer activities against various cancer cell lines.
Neurological Effects
- Research by Wu et al. (2004) investigated derivatives of acrylamide, including compounds with benzo[d][1,3]dioxol-5-yl groups, for their activity as KCNQ2 openers. This is relevant for neurological applications, specifically in reducing neuronal hyperexcitability.
Antimicrobial and Antitubercular Properties
- A study conducted by Nayak et al. (2016) demonstrated the synthesis and antitubercular activities of amide derivatives structurally related to the compound , indicating potential antimicrobial benefits.
Synthesis and Applications in Organic Chemistry
- Elmagd et al. (2017) described the use of similar compounds in synthesizing various heterocyclic compounds, showcasing the compound's relevance in chemical synthesis and its potential applications in developing other pharmacologically active molecules.
Nematocidal Activity
- Liu et al. (2022) explored oxadiazole derivatives, which are structurally similar, for their nematocidal activities. This indicates potential agricultural applications of the compound .
Antioxidant Activity
- In a study by Bondock et al. (2016), related oxadiazole compounds exhibited significant antioxidant activity, suggesting possible health benefits associated with combating oxidative stress.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-13-21-20(27-23-13)11-15-4-2-3-5-16(15)22-19(24)9-7-14-6-8-17-18(10-14)26-12-25-17/h2-10H,11-12H2,1H3,(H,22,24)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBHNNNJDNCCNM-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.